molecular formula C10H9NO B6252463 3-methyl-4-phenyl-1,2-oxazole CAS No. 25388-20-9

3-methyl-4-phenyl-1,2-oxazole

Cat. No.: B6252463
CAS No.: 25388-20-9
M. Wt: 159.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4-phenyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. The presence of the methyl and phenyl groups in the 3 and 4 positions, respectively, imparts unique chemical properties to this compound. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Robinson–Gabriel Synthesis: This classic method involves the dehydration of 2-acylaminoketones. The reaction typically requires an acid catalyst and elevated temperatures to facilitate the cyclization process.

    Fischer Oxazole Synthesis: This method utilizes cyanohydrins and aldehydes. The reaction proceeds through a series of steps, including the formation of an intermediate imine, which then cyclizes to form the oxazole ring.

    Reaction of α-haloketones and formamide: This method involves the reaction of α-haloketones with formamide under basic conditions to yield the oxazole ring.

    Van Leusen Reaction: This method employs aldehydes and TosMIC (tosylmethyl isocyanide) to form the oxazole ring through a cycloaddition reaction.

Industrial Production Methods

Industrial production of 3-methyl-4-phenyl-1,2-oxazole typically involves large-scale application of the above synthetic routes, with optimizations for yield and purity. Catalysts, solvents, and reaction conditions are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 3-methyl-4-phenyl-1,2-oxazole can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate, to form oxazole N-oxides.

    Reduction: Reduction of the oxazole ring can be achieved using reagents such as lithium aluminum hydride, leading to the formation of dihydrooxazoles.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for the introduction of various substituents. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Cycloaddition: The oxazole ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form complex polycyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

    Cycloaddition: Dienes, dienophiles, heat or light as catalysts.

Major Products

    Oxidation: Oxazole N-oxides.

    Reduction: Dihydrooxazoles.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

    Cycloaddition: Polycyclic compounds.

Scientific Research Applications

3-methyl-4-phenyl-1,2-oxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated as a potential therapeutic agent due to its ability to interact with various biological targets. It has shown promise in preclinical studies for the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-methyl-4-phenyl-1,2-oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-1,2-oxazole: Lacks the methyl group at the 3 position, which may affect its chemical reactivity and biological activity.

    3-methyl-1,2-oxazole:

    Isoxazole: A structural isomer with the oxygen and nitrogen atoms in different positions, resulting in distinct chemical and biological properties.

Uniqueness

3-methyl-4-phenyl-1,2-oxazole is unique due to the presence of both the methyl and phenyl groups, which confer specific chemical reactivity and biological activity. This combination of substituents allows for a broader range of applications and interactions compared to similar compounds.

Properties

CAS No.

25388-20-9

Molecular Formula

C10H9NO

Molecular Weight

159.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.